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molecular formula C7H6ClNO3 B146433 4-Chloro-2-nitroanisole CAS No. 89-21-4

4-Chloro-2-nitroanisole

Cat. No. B146433
M. Wt: 187.58 g/mol
InChI Key: OSAYFGJUEOYRHY-UHFFFAOYSA-N
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Patent
US04211776

Procedure details

0.037 mol (7 g) of 4-chloro-2-nitroanisole is dissolved in 100 ml of absolute alcohol and 3 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 20 ml of boiling ethanol. The alcoholic solution is concentrated under reduced pressure; the 2-amino-4-chloroanisole crystallizes.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1>[Ni]>[NH2:10][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
alcohol
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is hydrogenated at atmospheric pressure and at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst is separated
WASH
Type
WASH
Details
washed with two portions of 20 ml of boiling ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The alcoholic solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the 2-amino-4-chloroanisole crystallizes

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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